molecular formula C16H15ClO3 B13472150 Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Cat. No.: B13472150
M. Wt: 290.74 g/mol
InChI Key: AVBNELJVFFYLGS-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate typically involves the esterification of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-4-chloro-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)-4-chlorobenzoate
  • Methyl 2-(benzyloxy)-3-methylbenzoate
  • Methyl 4-chloro-3-methylbenzoate

Uniqueness

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is unique due to the specific combination of functional groups attached to the benzoate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 4-chloro-3-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H15ClO3/c1-11-14(17)9-8-13(16(18)19-2)15(11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

AVBNELJVFFYLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)OC)Cl

Origin of Product

United States

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